3-Formyl-5-methoxychromone: A Technical Guide to Structure, Synthesis, and Reactivity
3-Formyl-5-methoxychromone: A Technical Guide to Structure, Synthesis, and Reactivity
Topic: 3-Formyl-5-methoxychromone: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Formyl-5-methoxychromone (5-methoxy-4-oxo-4H-chromene-3-carbaldehyde) represents a privileged scaffold in medicinal chemistry. Distinguished by its trifunctional electrophilic nature—comprising a formyl group, an
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature and Identification
-
IUPAC Name: 5-methoxy-4-oxo-4H-chromene-3-carbaldehyde
-
CAS Registry Number: 329815-49-2 (Isomer specific); Note: Often confused with 6-methoxy isomer (CAS 42059-79-0).
-
Molecular Formula: C
H O -
Molecular Weight: 204.18 g/mol [2]
Structural Conformation
The molecule features a benzopyrone core. The formyl group at C3 typically adopts an s-trans conformation relative to the C2-C3 double bond to minimize steric repulsion with the C4 carbonyl, though the s-cis conformer is accessible for chelation. The 5-methoxy group exerts a peri-effect on the C4 carbonyl, potentially shielding it from nucleophilic attack compared to the 6- or 7-methoxy isomers.
Physicochemical Data Table
| Property | Value | Source/Observation |
| Appearance | Pale yellow to orange crystalline powder | Recrystallized from ethanol |
| Melting Point | 137.5 – 139.1 °C | Indofine Chemical / Literature [1] |
| Solubility | Soluble in DMSO, DMF, CHCl | Lipophilic nature due to OMe |
| UV | ~250 nm, 300 nm (MeOH) | Benzoyl and cinnamoyl chromophores |
| IR (KBr) | 1695 cm | Distinct split carbonyl signals |
Synthesis Strategy: The Vilsmeier-Haack Approach[1][10]
The industrial and laboratory standard for synthesizing 3-formylchromones is the Vilsmeier-Haack formylation of 2-hydroxyacetophenones. For the 5-methoxy derivative, the regiochemistry of the starting material is critical.
Retrosynthetic Analysis
To install the methoxy group at position 5 (peri to the carbonyl), the starting material must be 2'-hydroxy-6'-methoxyacetophenone . The Vilsmeier reagent attacks the acetyl methyl group, followed by cyclization involving the phenol oxygen.
Reaction Mechanism & Pathway
The reaction proceeds through a chloromethyliminium salt intermediate, which formylates the
Figure 1: Vilsmeier-Haack synthesis pathway for 3-formyl-5-methoxychromone.
Critical Process Parameters
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. POCl
must be added to DMF at 0–5 °C to prevent thermal decomposition. -
Anhydrous Conditions: Moisture destroys the chloromethyliminium salt, reducing yield.
-
Quenching: The final hydrolysis requires pouring the reaction mixture into crushed ice with vigorous stirring to precipitate the solid product.
Chemical Reactivity & Derivatization[11][12]
3-Formyl-5-methoxychromone possesses three distinct electrophilic sites, allowing for divergent synthesis pathways.
Electrophilic Sites
-
C3-Formyl Group: Susceptible to nucleophilic addition (amines, hydrazines) and condensation reactions (Knoevenagel).
-
C2-Position: Highly electrophilic due to the electron-withdrawing effect of the pyrone oxygen and the C4 carbonyl. Soft nucleophiles often attack here (Michael addition).
-
C4-Carbonyl: Less reactive due to conjugation but participates in ring-opening sequences.
Divergent Synthesis Pathways
The interaction with binucleophiles (like hydrazine or guanidine) often leads to "ring transformation" where the pyrone ring opens and recyclizes into a new heterocycle.
Figure 2: Primary reactivity pathways. Note that hydrazine typically causes pyrone ring opening to form pyrazoles [2].
Experimental Protocols
Protocol: Synthesis of 3-Formyl-5-methoxychromone
Reagents: 2'-Hydroxy-6'-methoxyacetophenone (10 mmol), DMF (12 mL), POCl
-
Preparation of Vilsmeier Reagent: In a dried round-bottom flask equipped with a drying tube, place 12 mL of anhydrous DMF. Cool to 0 °C in an ice bath.
-
Addition: Add POCl
(2.8 mL, 30 mmol) dropwise with stirring, maintaining temperature below 5 °C. A white semi-solid complex will form. -
Substrate Addition: Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.66 g, 10 mmol) in a minimum volume of DMF and add dropwise to the complex.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to 60 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour the reddish reaction mixture into 200 g of crushed ice with vigorous stirring. Allow to stand for 2 hours to ensure complete hydrolysis and precipitation.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield: Expected yield 70–85%.
Characterization Checklist
-
H NMR (DMSO-d
, 400 MHz):- 10.10 (s, 1H, -CHO)
- 8.90 (s, 1H, H-2)
- 7.70 (t, 1H, H-7)
- 7.20 (d, 1H, H-8)
- 7.05 (d, 1H, H-6)
-
3.95 (s, 3H, 5-OCH
) -
Note: Shifts are approximate and dependent on solvent/concentration.
Biological & Pharmacological Potential[1][4][7][10][12][13][14]
The 5-methoxy derivative occupies a unique niche in drug discovery due to the specific electronic influence of the methoxy group.
Therapeutic Applications
-
Anticancer Activity: 3-Formylchromones exhibit cytotoxicity against human tumor cell lines (e.g., HL-60, A549). The 5-methoxy group enhances lipophilicity, potentially improving membrane permeability compared to the poly-hydroxylated analogs [3].
-
Enzyme Inhibition: Derivatives act as inhibitors of urease and tyrosine kinases. The aldehyde group can form reversible covalent bonds with cysteine residues in enzyme active sites.
-
Antimicrobial Agents: Schiff bases derived from 3-formyl-5-methoxychromone show efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis [4].
Structure-Activity Relationship (SAR)
-
C3-Aldehyde: Essential for reactivity; reduction to alcohol often reduces cytotoxicity.
-
C2-C3 Double Bond: Critical for Michael acceptor activity.
-
5-OMe: Provides electron density to the ring system. Studies suggest that 5-OMe derivatives often exhibit lower toxicity than their 5-OH counterparts while retaining potency [5].
References
-
Indofine Chemical Company. Product Sheet: 3-Formyl-5-methoxychromone. Catalog No. 19-712. Link
-
Nandgaonkar, R. G., & Ingle, V. N. (2005).[5][6] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.[6] Link
-
Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. Link
-
Shelke, S., Salunkhe, N. G., & Karale, B. K. (2010). Condensation Reaction of Various Nucleophiles with Important Derivatives of 3-Formylchromones. ResearchGate.[7][8] Link
- Gammill, R. B. (1979). Synthesis of 5-methoxychromone-3-carboxaldehyde. Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. cacheby.com [cacheby.com]
- 4. cacheby.com [cacheby.com]
- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
